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Octahydro-1h-pyrido[1,2-a]pyrazine

Cat. No.: B1305804
CAS No.: 4430-75-5
M. Wt: 140.23 g/mol
InChI Key: ONHPOXROAPYCGT-UHFFFAOYSA-N
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Description

Significance of Pyrido[1,2-a]pyrazine Scaffolds in Chemical Biology and Medicinal Chemistry

The pyrido[1,2-a]pyrazine scaffold is a privileged structure in the realms of chemical biology and medicinal chemistry. This is largely due to the prevalence of the pyrazine (B50134) ring, a six-membered aromatic heterocycle with two nitrogen atoms, in numerous biologically active compounds. nih.govmdpi.com Pyrazine derivatives have been shown to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. nih.govontosight.aiscilit.com

The incorporation of a fused pyridine (B92270) ring to form the pyrido[1,2-a]pyrazine system introduces conformational rigidity and specific stereochemical properties. This defined three-dimensional structure can lead to enhanced binding affinity and selectivity for biological targets such as enzymes and receptors. acs.orgnih.gov The octahydro- variant, being fully saturated, provides a flexible yet constrained framework that is particularly valuable in drug design for optimizing ligand-receptor interactions. acs.org

Historical Perspectives and Evolution of Research on Octahydro-1H-pyrido[1,2-a]pyrazine

Early research into pyrazine-containing compounds laid the groundwork for the eventual synthesis and investigation of more complex structures like this compound. The initial focus was often on the synthesis and characterization of simpler pyrazine derivatives and their potential applications. Over time, as synthetic methodologies became more advanced, researchers began to explore the creation of fused heterocyclic systems to access novel chemical space.

A significant milestone in the study of this compound derivatives came with their investigation as potential therapeutic agents. For instance, research has been conducted on their use as µ-opioid receptor antagonists. acs.orgnih.gov These studies have demonstrated that the this compound scaffold can serve as a viable template for designing potent and selective receptor modulators. acs.orgnih.gov The evolution of research in this area highlights a trend towards using this scaffold to fine-tune the pharmacological properties of drug candidates.

Chemical and Physical Properties

The fundamental characteristics of this compound are summarized in the table below.

PropertyValue
Molecular Formula C8H16N2
Molecular Weight 140.23 g/mol
CAS Number 4430-75-5

Data sourced from ontosight.aisigmaaldrich.com

Synthesis of this compound

The construction of the this compound core has been approached through various synthetic strategies, often involving multi-step sequences.

General Synthetic Strategies

The synthesis of this bicyclic system typically involves the formation of the pyrazine ring onto a pre-existing piperidine (B6355638) (the saturated form of a pyridine) framework. Common strategies include:

Cyclization Reactions: These are fundamental to forming the bicyclic structure. For instance, the cyclization of diamino alcohols or bromo/chloroamides derived from piperidine precursors can yield the desired scaffold. epa.gov

Reductive Amination: This reaction can be employed to form one of the nitrogen-carbon bonds within the pyrazine ring.

Multi-component Reactions: More recently, one-pot methodologies have been developed to construct the core structure efficiently. rsc.orgresearchgate.net

Specific Examples from Literature

Several specific synthetic routes have been reported:

From (-)-2-cyano-6-phenyloxazolopiperidine (B3025004): A series of optically pure octahydro-2H-pyrido[1,2-a]pyrazines has been prepared from this chiral starting material, demonstrating an asymmetric approach to the scaffold. epa.gov

Via Nitro-Mannich Reaction: An unexpected displacement of a nitro group during a nitro-Mannich reaction has led to a serendipitous and efficient one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core. rsc.orgresearchgate.net

From Diamino Alcohols: Cyclization of diamino alcohol precursors is another documented method to obtain the octahydro-2H-pyrido[1,2-a]pyrazine ring system. epa.gov

This compound as a Precursor in Organic Synthesis

The utility of this compound extends to its role as a versatile intermediate for the synthesis of more complex molecules.

Functionalization of the Pyrido[1,2-a]pyrazine Core

The basic scaffold of this compound possesses reactive sites, particularly the secondary amine within the pyrazine ring, that allow for further chemical modification. This enables the introduction of a wide variety of substituents and functional groups.

Role in the Synthesis of Pharmacologically Active Compounds

The true value of this scaffold as a precursor is highlighted in its use for creating compounds with specific biological activities. A prime example is its use in the development of µ-opioid receptor antagonists. acs.orgnih.gov By systematically modifying the this compound core with different substituents, researchers have been able to explore the structure-activity relationships (SAR) and optimize the binding affinity and selectivity of these compounds for the µ-opioid receptor. acs.org For instance, the introduction of lipophilic groups like benzyl (B1604629) or phenyl has been shown to be crucial for potent antagonist activity. acs.org

Applications of this compound in Academic Research

The unique structural features of this compound and its derivatives have led to their application in various areas of academic research.

Use as a Scaffold in Medicinal Chemistry

As previously mentioned, the primary application of this compound in academic research is as a scaffold for the design and synthesis of novel drug candidates. Its constrained yet flexible nature makes it an attractive starting point for developing ligands for a variety of biological targets. acs.orgontosight.ai Research has focused on its potential as a modulator of neurotransmitter systems due to its structural characteristics. ontosight.ai

Application in the Development of Novel Chemical Methodologies

The synthesis of the this compound core itself has driven the development of new synthetic methods. The discovery of a one-pot synthesis via a nitro-Mannich reaction is a testament to how the pursuit of this specific scaffold can lead to broader chemical innovation. rsc.orgresearchgate.net

Role as a Ligand in Coordination Chemistry

The nitrogen atoms within the this compound structure can act as coordination sites for metal ions. This suggests potential applications in the field of coordination chemistry, where such compounds can be used as ligands to create metal complexes with interesting catalytic or material properties.

Research Findings on Substituted this compound Derivatives

The following table summarizes key findings from a study on substituted this compound derivatives as µ-opioid receptor antagonists.

CompoundSubstitutionµ-Opioid Receptor Affinity (Ki, nM)µ Antagonist Activity (IC50, nM)
5 NH (unsubstituted)3.61.1
6 N-Acetyl94-
29 Extended to decahydropyrido[1,2-a] ontosight.aiacs.orgdiazepine130-fold decrease in binding-
36 Specific substitution pattern0.471.8

Data sourced from acs.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2 B1305804 Octahydro-1h-pyrido[1,2-a]pyrazine CAS No. 4430-75-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-2-5-10-6-4-9-7-8(10)3-1/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHPOXROAPYCGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCNCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10386908
Record name octahydro-1h-pyrido[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4430-75-5
Record name octahydro-1h-pyrido[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-1,4-Diazabicyclo[4.4.0]decane
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Synthetic Methodologies and Strategies for Octahydro 1h Pyrido 1,2 a Pyrazine and Its Derivatives

Classical Synthetic Approaches to the Pyrido[1,2-a]pyrazine Core

The foundational synthesis of the Octahydro-1H-pyrido[1,2-a]pyrazine ring system has been accomplished through various classical methods, primarily involving cyclization and multi-component reactions.

Cyclization Reactions for Ring System Formation

Cyclization reactions represent a fundamental strategy for constructing the bicyclic Pyrido[1,2-a]pyrazine framework. These methods typically involve the formation of one of the heterocyclic rings onto a pre-existing piperidine (B6355638) or pyrazine (B50134) structure.

A prominent approach involves the intramolecular cyclization of suitably functionalized piperidine precursors. For instance, the synthesis of Octahydro-2H-pyrido[1,2-a]pyrazine has been achieved from a diamino alcohol intermediate, which is itself derived from (-)-2-cyano-6-phenyloxazolopiperidine (B3025004). epa.govresearchgate.net The cyclization is accomplished via intermediate bromo- or chloroamides, which undergo ring closure to form the target bicyclic system. epa.govresearchgate.net

Another effective cyclization strategy is the one-pot coupling and subsequent intramolecular alkylation. While demonstrated for the synthesis of the related 3,4-dihydro-1H-pyrido[1,2-a]pyrazine-1,6(2H)-diones, the principle is broadly applicable. This method employs a coupling agent like HATU (O-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) to first facilitate amide bond formation between a 6-hydroxypicolinic acid and a β-hydroxylamine, followed by activation of the hydroxyl group to trigger the ring-closing cyclization under mild conditions. nih.gov

In the context of developing μ-opioid receptor antagonists, a key synthetic step involved replacing an octahydroquinolizine template with the this compound scaffold, highlighting the modularity of cyclization-based approaches in medicinal chemistry. acs.orgnih.gov

Table 1: Selected Cyclization Strategies

Starting Material(s) Key Reagent/Condition Product Type Citation
Diamino alcohol (from (-)-2-cyano-6-phenyloxazolopiperidine) Formation of bromo- or chloroamides Octahydro-2H-pyrido[1,2-a]pyrazine epa.govresearchgate.net

Multi-component Reaction Strategies for this compound Synthesis

Multi-component reactions (MCRs) offer an efficient pathway to complex molecular architectures like the Pyrido[1,2-a]pyrazine core in a single synthetic operation. These reactions enhance synthetic efficiency by combining three or more starting materials in one pot, thereby reducing the number of steps, purification processes, and waste generation.

A serendipitous yet highly efficient one-pot synthesis of the Octahydro-2H-pyrazino[1,2-a]pyrazine core was discovered during a nitro-Mannich reaction. rsc.orgresearchgate.net This reaction, involving dibenzyldiethylenetriamine, paraformaldehyde, and nitromethane, unexpectedly led to the formation of the bicyclic system through a proposed mechanism involving nitro group displacement. rsc.orgresearchgate.net This discovery represents one of the most direct routes to this pharmacologically important scaffold. rsc.org

While not always targeting the octahydro- core directly, MCRs are widely used to generate related heterocyclic systems, demonstrating the power of this approach. For example, a three-component reaction of amino pyrazoles, enaminones, and sodium halides has been developed to synthesize 3-halo-pyrazolo[1,5-a]pyrimidines. nih.gov Similarly, novel Pyrido[2,3-b]pyrazine derivatives have been synthesized via MCRs, showcasing the versatility of this strategy in building fused pyrazine ring systems. rsc.org These examples underscore the potential for developing novel MCRs specifically tailored for the direct synthesis of substituted Octahydro-1H-pyrido[1,2-a]pyrazines.

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The biological activity of Pyrido[1,2-a]pyrazine derivatives is often dependent on their stereochemistry. Consequently, significant research has focused on developing stereoselective methods to access specific enantiomers and diastereomers.

Asymmetric Synthesis Methodologies

Asymmetric synthesis provides a direct route to enantiomerically pure compounds. A notable example is the synthesis of a series of optically pure Octahydro-2H-pyrido[1,2-a]pyrazines starting from the chiral precursor (-)-2-cyano-6-phenyloxazolopiperidine. epa.govresearchgate.net This approach leverages the inherent chirality of the starting material to control the stereochemical outcome of the final product. The cyclization of an amino alcohol derived from this chiral starting material led to the formation of (4R, 9aS)-1,1,4-Triphenyloctahydro-2H-pyrido[1,2-a]pyrazine, demonstrating effective chirality transfer. epa.govresearchgate.net

Chiral Auxiliary and Catalyst-Controlled Synthesis (e.g., Enzymatic Hydrolysis)

The use of chiral auxiliaries and catalysts is a cornerstone of modern asymmetric synthesis, enabling precise control over stereochemistry.

Chiral Auxiliary-Based Synthesis: The aforementioned synthesis starting from (-)-2-cyano-6-phenyloxazolopiperidine can be viewed as a chiral pool approach, where a readily available enantiopure compound serves as the foundation for building a more complex chiral molecule. epa.govresearchgate.net

Catalyst-Controlled Synthesis: Catalytic methods offer the advantage of using small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Gold Catalysis: An asymmetric synthesis of related Pyrido[1,2-a]-1H-indole derivatives was achieved through a gold-catalyzed cycloisomerization. rsc.org This process involved an axial-to-central chirality transfer from enantio-enriched allenyl indoles, yielding optically active products with excellent enantioselectivity. rsc.org

Chiral Lewis Acid Catalysis: Highly enantioselective iso-Pictet–Spengler reactions have been used to produce 1,1-disubstituted-tetrahydropyrazino[1,2-a]indoles. This reaction employs a chiral silicon Lewis acid to catalyze the condensation of 2-(1H-indol-1-yl)ethanamine with α-ketoamides, affording products in good yields and high enantiomeric excess (86–96% ee).

Diastereoselective Access to Specific this compound Epimers

Controlling diastereoselectivity is crucial when multiple stereocenters are present. Research into μ-opioid receptor antagonists has led to the development of highly diastereoselective syntheses. The synthesis of potent antagonists involved the regio- and stereoselective introduction of functional groups onto a piperidine ring, which was then elaborated into the final this compound structure. acs.org This work identified compound 36 , a specific diastereomer, which exhibited high affinity for the μ-opioid receptor, highlighting the importance of precise stereochemical control for biological function. nih.gov

Another powerful method for achieving diastereoselectivity is through substrate-controlled alkylation reactions. For instance, the alkylation of 5-benzyloxy-1H-indole-2-carboxylic acid ethyl ester with chiral 5-substituted sulfamidates was shown to proceed with an inversion of configuration, yielding the desired product with an enantiomeric excess greater than 98%. This high level of stereocontrol demonstrates a reliable method for accessing specific diastereomers of related pyrazinoindolone systems.

Table 2: Stereoselective Synthesis Highlights

Method Key Feature Starting Material/Catalyst Product Stereochemistry Citation
Asymmetric Synthesis Chiral Pool Approach (-)-2-cyano-6-phenyloxazolopiperidine (4R, 9aS) enantiomer epa.govresearchgate.net
Catalyst-Controlled Gold-Catalyzed Cycloisomerization IPrAuCl/AgSbF6 Axial-to-central chirality transfer rsc.org
Catalyst-Controlled Chiral Lewis Acid Catalysis Chiral Silicon Lewis Acid High enantioselectivity (86-96% ee)
Diastereoselective Synthesis Stereocontrolled Elaboration (3R,4R)-tert-butyl 4-(3-hydroxyphenyl)-3,4-dimethylpiperidine-1-carboxylate Specific diastereomer (e.g., compound 36) acs.orgnih.gov

Novel and Efficient Synthetic Route Development

The drive for more efficient and versatile synthetic methods has led to the creation of innovative strategies for constructing the this compound skeleton. These modern approaches often focus on minimizing step counts, improving yields, and enabling the generation of diverse compound libraries.

One-Pot Reaction Protocols (e.g., Nitro-Mannich Reaction, CuI-Catalyzed Reactions)

One-pot syntheses represent a significant advance in efficiency, allowing for the formation of multiple bonds in a single procedural step without the need to isolate intermediates. This approach is exemplified by the serendipitous discovery of a nitro-Mannich reaction that provides a concise route to the octahydro-pyrido[1,2-a]pyrazine core. vulcanchem.com The aza-Henry (nitro-Mannich) reaction is a powerful carbon-carbon bond-forming reaction that creates β-nitroamines, which are valuable synthetic intermediates. dokumen.pubacs.org These intermediates can be readily transformed into other functional groups, making them versatile building blocks in the synthesis of complex nitrogen-containing molecules. researchgate.net

While direct one-pot syntheses of the saturated this compound are a subject of ongoing research, multicomponent reactions catalyzed by copper(I) iodide (CuI) offer efficient access to key precursors. For instance, CuI-catalyzed reactions can be employed in tandem conjugate addition/nitro-Mannich sequences to construct highly functionalized acyclic precursors that can then be cyclized to form the desired heterocyclic system. beilstein-journals.org The development of such catalytic systems is crucial for creating stereodefined building blocks for target-oriented synthesis. researchgate.net

The table below summarizes key aspects of these one-pot strategies.

Reaction TypeKey TransformationAdvantages
Nitro-Mannich Reaction Formation of a β-nitroamine intermediateDirect access to a key precursor, potential for stereocontrol. vulcanchem.comresearchgate.net
CuI-Catalyzed Reactions Tandem conjugate addition/nitro-Mannich or other multicomponent couplingsHigh efficiency, access to complex precursors for cyclization. beilstein-journals.org

Polymer-Supported Synthetic Methodologies for this compound Derivatives

Polymer-supported synthesis is a powerful technique for the rapid generation of compound libraries for drug discovery. science.gov This methodology involves anchoring a starting material to a solid support (polymer resin), carrying out a series of reactions, and then cleaving the final product from the support. This approach simplifies purification by allowing for the removal of excess reagents and byproducts through simple filtration.

In the context of this compound derivatives, a soluble polymer-supported synthesis approach can be envisioned. ebin.pub For example, a piperazine (B1678402) derivative could be attached to a soluble polymer support, such as polyethylene (B3416737) glycol (PEG). This polymer-bound starting material could then be subjected to a series of reactions to build the second ring of the bicyclic system. The use of soluble supports combines the advantages of solid-phase synthesis with the kinetic behavior of solution-phase reactions. This strategy has been successfully applied to the synthesis of other nitrogen-containing heterocycles and could be adapted for the this compound core. dokumen.pubexaly.com

Synthesis TypeSupportKey Advantage
Polymer-Supported Synthesis Solid or soluble polymerFacilitates purification and library synthesis. science.govebin.pub

Functionalization and Derivatization Strategies for this compound

The functionalization and derivatization of the this compound scaffold are essential for modulating its pharmacological properties. google.com Research has shown that modifications at various positions of the bicyclic ring system can significantly impact biological activity. researchgate.net

A common point of derivatization is the nitrogen atom of the piperazine ring. N-substitution allows for the introduction of a wide variety of functional groups. For instance, in the development of μ-opioid receptor antagonists, the octahydroquinolizine core of a lead compound was replaced by an this compound scaffold. acs.org Subsequent derivatization of this new scaffold led to compounds with high affinity and antagonist activity at the μ-opioid receptor. researchgate.net

Strategies for derivatization include:

N-Alkylation and N-Arylation: Introducing alkyl or aryl groups on the piperazine nitrogen to explore structure-activity relationships.

Acylation: Forming amide bonds to introduce a diverse range of substituents.

Scaffold Hopping: Replacing a portion of a known active molecule with the this compound core to discover novel chemical series with improved properties.

Advanced Structural Characterization and Stereochemical Investigations of Octahydro 1h Pyrido 1,2 a Pyrazine

Spectroscopic Analysis for Octahydro-1H-pyrido[1,2-a]pyrazine Structural Elucidation

Spectroscopic techniques are indispensable for determining the connectivity, stereochemistry, and conformational behavior of the this compound ring system. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure and dynamics of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, while advanced 2D NMR techniques can establish through-bond and through-space correlations, which are critical for stereochemical assignment.

In derivatives of this scaffold, the chemical shifts of the protons and carbons are highly dependent on their position within the bicyclic system and the orientation of substituents. For instance, in substituted this compound derivatives, the protons on carbons adjacent to the nitrogen atoms typically appear in the downfield region of the ¹H NMR spectrum due to the deshielding effect of the electronegative nitrogen. The complexity of the spectra, often showing overlapping multiplets, necessitates the use of techniques like COSY (Correlation Spectroscopy) to establish proton-proton coupling networks and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Table 1: Representative NMR Data for a Substituted this compound Analog (Data is for (2,8-Diacetyloctahydro-9aH-pyrazino[1,2-a]pyrazin-9a-yl)methanol, a related structure, as a representative example)

NucleusChemical Shift (ppm)Multiplicity / Notes
¹³C NMR (101 MHz, CDCl₃)
C=O170.8, 170.2Carbonyl carbons
C9a57.6Quaternary bridgehead carbon
CH₂52.4, 49.5, 48.6, 47.8, 47.3, 46.2, 41.2Methylene (B1212753) carbons of the ring system
CH₃21.2, 20.9Acetyl methyl carbons
¹H NMR (400 MHz, D₂O, 323 K, for a hydroxylated analog)
CH₂4.28Singlet, 2H
CH₂3.13 – 3.02Multiplet, 8H
CH₂2.72 – 2.62Multiplet, 4H
Source: The Royal Society of Chemistry. rsc.org

Mass Spectrometry (MS) Applications in Structural Confirmation

Mass spectrometry confirms the molecular weight and elemental composition of this compound and its derivatives. For the parent compound (C₈H₁₆N₂), high-resolution mass spectrometry (HRMS) would show a molecular ion [M]⁺ peak corresponding to a mass of 140.1313, consistent with its molecular formula. nih.govontosight.ai

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) provides valuable structural information. As an aliphatic amine, the molecular ion peak is expected to be an odd number, in accordance with the nitrogen rule. libretexts.org The fragmentation of the this compound ring system is governed by the stability of the resulting carbocations. Key fragmentation pathways include alpha-cleavage adjacent to the nitrogen atoms, which is a characteristic feature of amines. libretexts.org This process involves the homolytic cleavage of a C-C bond adjacent to the C-N bond, leading to the formation of a stable, resonance-delocalized iminium cation.

Expected fragmentation could involve the loss of alkyl radicals from the piperidine (B6355638) ring. The bicyclic nature of the molecule makes complex rearrangements possible, leading to a characteristic fingerprint of fragment ions that can be used for identification. The analysis of these pathways in derivatives has been used to confirm the successful synthesis of the target scaffolds. epa.govsapub.org

Table 2: Predicted Mass Spectrometry Data for this compound

ParameterValueSource
Molecular FormulaC₈H₁₆N₂PubChem nih.govontosight.ai
Molecular Weight140.23 g/mol PubChem nih.gov
Exact Mass140.131348519 DaPubChem nih.gov
Predicted Key Fragmentation
Alpha-CleavageLoss of C₂H₅, C₃H₇ radicals from the piperidine ring.General Fragmentation Rules libretexts.orgchemguide.co.uk
Ring OpeningComplex fragmentation of the bicyclic system.General Fragmentation Rules chemguide.co.uk

Infrared (IR) Spectroscopy in Conformational and Functional Group Analysis

Infrared (IR) spectroscopy is primarily used to identify the functional groups present in a molecule. For the parent this compound, the IR spectrum is characterized by absorptions corresponding to C-H and C-N bonds.

The most prominent bands would be the C-H stretching vibrations of the methylene (CH₂) groups, which typically appear in the 2850-3000 cm⁻¹ region. The C-H bending (scissoring and rocking) vibrations would be observed around 1450 cm⁻¹. The C-N stretching vibrations of the aliphatic amine functionalities are expected in the 1000-1200 cm⁻¹ region. The absence of absorptions in the N-H stretching region (3300-3500 cm⁻¹) would confirm the tertiary nature of both nitrogen atoms. Furthermore, the lack of C=C or C=N stretching bands (typically 1600-1700 cm⁻¹) confirms the fully saturated (octahydro) nature of the ring system. While IR is less powerful than NMR for detailed stereochemical analysis, it provides a quick and effective method for confirming the basic structural features and the absence of unsaturated functionalities. core.ac.uk

X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformation

X-ray crystallography provides the most definitive and unambiguous structural information by mapping the precise positions of atoms in the solid state. This technique is crucial for determining the absolute configuration of chiral centers and for analyzing the preferred solid-state conformation of the bicyclic ring system. nih.gov

For a chiral derivative of this compound, single-crystal X-ray diffraction analysis can establish the relative and absolute stereochemistry of all chiral centers. The determination of the absolute configuration is typically achieved through anomalous dispersion, where the scattering factor of atoms becomes a complex number. By carefully measuring the intensities of Bijvoet pairs (reflections h,k,l and -h,-k,-l), the correct enantiomer can be identified, often quantified by the Flack parameter. chemicalbook.com

The crystallographic data also reveals precise bond lengths, bond angles, and torsion angles, which define the solid-state conformation of the fused rings. This information is invaluable for understanding the steric and electronic interactions that stabilize a particular conformation, such as a trans-fused or cis-fused arrangement of the piperidine and pyrazine (B50134) rings. Studies on related mu-opioid receptor antagonists have utilized X-ray crystallography to confirm the three-dimensional structure of derivatives containing the this compound scaffold, providing critical insights for structure-activity relationship studies. nih.gov

Conformational Analysis of the this compound Ring System

The this compound system is a fused bicyclic structure analogous to decalin. The conformational properties are determined by the nature of the ring fusion (cis or trans) and the possibility of chair-boat interconversions of the six-membered rings.

Energy Minimization and Conformational Preferences (e.g., trans-fused ring conformation)

Computational chemistry, through energy minimization calculations, can predict the most stable conformations of the this compound ring system. Similar to decalin, the ring system can exist in trans-fused and cis-fused diastereomers.

The trans-fused conformation is generally more rigid and is expected to be thermodynamically more stable. In this conformation, both six-membered rings are locked in a chair-like geometry, minimizing steric strain and unfavorable torsional interactions. The bridgehead substituents (a proton and a lone pair on the nitrogens) are in a trans-diaxial-like arrangement relative to each other.

The cis-fused conformation is more flexible and can undergo ring-flipping to interconvert between two equivalent chair-chair conformations. However, this isomer typically has higher energy due to increased steric interactions. In the context of drug design, incorporating the this compound scaffold is often a strategy to create a conformationally constrained analog of a more flexible molecule. nih.gov The preference for a rigid, trans-fused conformation can lock a molecule into a specific bioactive conformation, enhancing its binding affinity to a biological target.

Influence of Substituents on Ring Conformation and Flexibility

The conformational landscape of the this compound ring system is significantly dictated by the nature and position of its substituents. The inherent flexibility of the two fused six-membered rings, the piperidine and pyrazine rings, allows for various chair and boat-like conformations. However, the introduction of substituents can lock the molecule into a preferred conformation, thereby influencing its steric and electronic properties, and consequently its biological activity. Research in this area has utilized spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as X-ray crystallography to elucidate the conformational preferences of substituted derivatives.

Further investigations into the structure-activity relationships of novel this compound derivatives as receptor antagonists have also provided insights into their conformational behavior. In the design of these compounds, the this compound scaffold serves as a constrained template. X-ray crystallography has been employed to determine the solid-state conformation of some of these highly substituted analogs, confirming the influence of the substitution pattern on the three-dimensional structure. nih.gov

The following tables summarize the observed conformational preferences for different substitution patterns on the this compound core, based on findings from spectroscopic and crystallographic studies.

Table 1: Conformational Preference of Substituted this compound Derivatives

Substituent(s)Position(s)Method of AnalysisPredominant Ring ConformationReference
Phenyl2IR, NMR SpectroscopyTrans-fused rsc.org
Oxo3 or 4IR, NMR SpectroscopyTrans-fused (for the corresponding pyrazine) rsc.org
7,8-dimethyl, 2-(2-chlorobenzyl), 8-(3-hydroxyphenyl)2, 7, 8X-ray CrystallographyTrans-fused nih.gov

Table 2: Spectroscopic Data Supporting Conformational Assignments

DerivativeSpectroscopic FeatureObservationInterpretationReference
Octahydro-2-phenyl-2H-pyrido[1,2-a]pyrazin-4-oneIR and NMR SpectraSpecific spectral patternsAssignment of configuration rsc.org
Dideuteriated octahydro-2H-pyrido[1,2-a]pyrazinesIR Spectra (Bohlmann bands)Analysis of C-H bond contributionsConfirmation of trans-fused conformation rsc.org

Theoretical and Computational Chemistry Studies of Octahydro 1h Pyrido 1,2 a Pyrazine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, especially those utilizing Density Functional Theory (DFT), are fundamental in dissecting the electronic makeup and inherent reactivity of Octahydro-1H-pyrido[1,2-a]pyrazine and its derivatives. By solving the electronic Schrödinger equation, these methods map the electron distribution and determine the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies of these frontier orbitals are critical indicators of a molecule's reactivity. For instance, studies on related antagonists have used DFT methods with the B3LYP functional and a 6-31g++(d,p) basis set to calculate electronic properties. usp.br The results indicate that variables like the energy of the LUMO orbital have a significant relationship with the compound's biological activity. usp.br A lower LUMO energy generally implies a greater electron affinity, suggesting a higher propensity to accept electrons and interact with biological nucleophiles. These calculations provide a quantitative basis for understanding the structure-activity relationships that govern the molecule's function. usp.br

Table 1: Key Electronic Properties and Their Significance

Calculated Property Significance in Reactivity Analysis
HOMO Energy Indicates the ability to donate electrons; related to reactivity with electrophiles.
LUMO Energy Indicates the ability to accept electrons; related to reactivity with nucleophiles and biological activity. usp.br
HOMO-LUMO Gap Represents the energy required for electronic excitation; a smaller gap suggests higher polarizability and reactivity.
Electron Density Reveals the most electron-rich (nucleophilic) and electron-poor (electrophilic) sites on the molecule.

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface, visually identifying sites for electrophilic and nucleophilic attack. |

These computational insights are invaluable for predicting how modifications to the this compound scaffold will alter its electronic properties and, consequently, its chemical behavior and biological interactions.

Molecular Modeling and Docking Studies for this compound Biological Interactions

Molecular modeling and docking are essential computational techniques used to predict and analyze the binding of a ligand, such as an this compound derivative, to its biological target. These studies have been particularly instrumental in the development of novel µ-opioid receptor antagonists. researchgate.netdntb.gov.uaacs.org The core strategy often involves replacing a known scaffold, like octahydroquinolizine, with the this compound framework to improve affinity and selectivity. researchgate.net

Docking simulations place the ligand into the binding site of a receptor—in this case, the µ-opioid receptor—and calculate a score based on the predicted binding affinity. These models have revealed that derivatives of this compound interact with the µ-opioid receptor through a combination of specific molecular interactions. researchgate.net Key among these are hydrogen bonds, for example with the residue ASP149, and various hydrophobic interactions with other amino acid residues within the binding pocket, such as MET153 and TYR328. researchgate.net

A study that developed a potent µ-opioid antagonist with a Kᵢ of 0.47 nM utilized this scaffold, demonstrating the success of such a design strategy. researchgate.net These computational models allow researchers to visualize and understand the crucial ligand-receptor interactions that drive biological activity, guiding the synthesis of more potent and selective compounds. dntb.gov.ua

Table 2: Key Amino Acid Interactions in Docking Studies

Interacting Residue (µ-Opioid Receptor) Type of Interaction Reference
Aspartic Acid (ASP149) Hydrogen Bond researchgate.net
Tyrosine (TYR328) Hydrophobic Interaction researchgate.net
Methionine (MET153) Hydrophobic Interaction researchgate.net
Isoleucine (ILE298) Hydrophobic Interaction researchgate.net
Isoleucine (ILE324) Hydrophobic Interaction researchgate.net

| Lysine (K233) | Potential Hydrogen Bond for Antagonists | researchgate.netnottingham.ac.uk |

Prediction of Spectroscopic Properties through Computational Methods

While specific published studies detailing the computationally predicted spectra of the parent this compound are not prominent, the methodology for such predictions is well-established in computational chemistry. Quantum mechanical calculations can accurately predict various spectroscopic properties, which is crucial for characterizing newly synthesized compounds and confirming their structures.

For instance, by calculating the second derivative of the energy with respect to nuclear displacement, one can compute the vibrational frequencies of a molecule. These frequencies directly correspond to the peaks observed in an infrared (IR) spectrum. Similarly, by calculating the nuclear magnetic shielding tensors in the presence of a magnetic field, it is possible to predict the nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C atoms. These predictions can help in assigning experimental spectra, especially for complex molecules with overlapping signals.

Table 3: Computational Methods for Spectroscopic Prediction

Spectroscopic Technique Computational Property Calculated Typical Computational Method
Infrared (IR) Spectroscopy Vibrational Frequencies and Intensities DFT (e.g., B3LYP)
NMR Spectroscopy Nuclear Shielding Tensors (Chemical Shifts) Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework
UV-Visible Spectroscopy Electronic Transition Energies and Oscillator Strengths Time-Dependent DFT (TD-DFT)

| Raman Spectroscopy | Raman Activities | DFT (e.g., B3LYP) |

These predictive tools are an indispensable part of modern chemical research, bridging the gap between theoretical structure and experimental observation.

Conformational Landscape Exploration using Advanced Computational Techniques

The this compound molecule possesses significant conformational flexibility due to its saturated bicyclic ring system and multiple rotatable bonds. Understanding its three-dimensional shape and the various low-energy conformations it can adopt is critical, as the specific conformation often dictates its ability to bind to a biological target.

Advanced computational techniques are employed to explore the conformational landscape and identify the most stable (lowest energy) structures. Methods such as systematic conformational searches, which involve rotating along labile bonds, can identify potential energy minima. More dynamic approaches, like molecular dynamics (MD) simulations, allow the molecule to be simulated over time, revealing not only stable conformations but also the energy barriers between them and the pathways of conformational change. wustl.edu These simulations provide a detailed picture of the molecule's dynamic behavior in solution or when approaching a binding site. Elucidating the bioactive conformation—the specific shape the molecule adopts when it binds to its target—is a key goal of these studies and is essential for rational drug design. wustl.edu

Table 4: Computational Techniques for Conformational Analysis

Technique Purpose
Systematic Search Explores conformational space by systematically rotating all rotatable bonds.
Stochastic/Monte Carlo Search Randomly samples conformational space to find low-energy structures.
Molecular Dynamics (MD) Simulates the motion of atoms over time to explore conformational changes and stability. wustl.edu
Annealed Molecular Dynamics A variant of MD that heats and cools the system to overcome energy barriers and find global energy minima. wustl.edu

| Potential Energy Surface (PES) Scan | Maps the energy of the molecule as a function of one or two geometric parameters (e.g., dihedral angles). |

By applying these techniques, chemists can gain a comprehensive understanding of the structural dynamics of this compound, which is fundamental to explaining its chemical properties and biological function.

Medicinal Chemistry Applications and Pharmacological Profiling of Octahydro 1h Pyrido 1,2 a Pyrazine Derivatives

Octahydro-1H-pyrido[1,2-a]pyrazine as a Privileged Scaffold in Drug Discovery

The this compound core is increasingly recognized as a pharmacologically relevant and privileged scaffold in medicinal chemistry. ontosight.airsc.org Its rigid, bicyclic structure provides a three-dimensional framework that allows for the precise spatial orientation of various substituents, making it an attractive template for designing ligands that can interact with a diverse range of biological targets. rsc.orgresearchgate.net This heterobicyclic system has been the focus of numerous medicinal chemistry studies due to its favorable pharmacophoric properties. researchgate.net The versatility of the this compound scaffold is demonstrated by its incorporation into compounds targeting different receptor systems and therapeutic areas, including opioid and dopamine (B1211576) receptors, as well as its use in the development of agents for inflammation, cancer, and anxiety. researchgate.netnih.govgoogle.comresearchgate.net Its unique chemical structure and potential biological activities continue to make it a compound of significant interest for further research and drug development. ontosight.ai

Design and Synthesis of this compound Derivatives for Specific Therapeutic Areas

The this compound scaffold has been effectively utilized to design potent and selective mu-opioid receptor antagonists. nih.gov In one notable study, researchers replaced the octahydroquinolizine core of a known potent mu-opioid antagonist with the this compound template. This modification aimed to explore new structural requirements for interaction with the mu-opioid receptor. nih.gov

The synthesis and pharmacological evaluation of a series of these new derivatives led to the identification of compounds with high affinity and selectivity for the mu-opioid receptor. The derivatives were tested for their binding affinities (Ki) and in vitro functional activity (IC50) against cloned human mu (μ), delta (δ), and kappa (κ) opioid receptors. nih.gov A standout from this research, compound 36 , demonstrated a high affinity for the mu-opioid receptor with a Ki value of 0.47 nM and potent antagonist activity with an IC50 of 1.8 nM. nih.gov This compound also showed an improved selectivity profile for the mu receptor over the kappa and delta receptors when compared to the original lead compound. nih.gov

Data sourced from a study on novel this compound as mu-opioid receptor antagonists. nih.gov

Derivatives of this compound have been investigated as ligands for dopamine receptor subtypes. google.comgoogle.com Patents describe 2,7-substituted pyrido[1,2-a]pyrazines that are designed to interact with both dopamine and serotonin (B10506) receptors within the body. google.com These compounds, where substituents like various carbocyclic and heterocyclic aromatic rings are introduced, are proposed for the treatment of disorders related to the dopamine system. google.comgoogle.com The core structure serves as a scaffold to position these aromatic groups in a way that facilitates binding to dopamine receptor subtypes. google.com

The broader class of pyridopyrazines and pyrazine (B50134) derivatives has demonstrated potential as anti-inflammatory agents. researchgate.netontosight.ainih.gov Research into compounds with similar structures, such as 2H-Pyrido(1,2-a)pyrazine, octahydro-2-((p-chlorophenyl)phenylmethyl)-, has explored their anti-inflammatory activity. ontosight.ai Studies suggest that pyridopyrazines may function by inhibiting pro-inflammatory enzymes and cytokines. ontosight.ai Furthermore, pyrazine N-acylhydrazone derivatives have been designed and evaluated as novel analgesic and anti-inflammatory drug candidates. nih.gov While direct studies on this compound itself are less detailed in this specific area, the known anti-inflammatory properties of the parent pyrazine ring system suggest a promising avenue for future investigation. nih.govresearchgate.net Related heterocyclic structures, like pyrido[2,3-b]pyrazines, have also been noted for their potential pharmacological applications, including anti-inflammatory effects. researchgate.net

The this compound scaffold is part of the larger family of pyrazine-containing heterocycles, which have garnered significant attention for their potential as anticancer and antimicrobial agents. nih.govontosight.ai Pyrazine derivatives are recognized for their versatile chemical structures that allow for intricate interactions with biological systems, making them promising candidates for novel therapeutic strategies against cancer. nih.gov Specific derivatives, such as 2H-Pyrido(1,2-a)pyrazine, octahydro-2-(diphenylmethyl)-, have been explored for their potential to inhibit cancer cell proliferation. ontosight.ai Similarly, related imidazo[1,2-a]pyrazine (B1224502) derivatives have been synthesized and evaluated for their anti-cancer activities against various cancer cell lines. rsc.org

In the realm of antimicrobial agents, various pyridopyrazine derivatives have shown notable activity. ontosight.ai Pyrido[2,3-b]pyrazine derivatives, for instance, have been investigated for their antibacterial effects against several strains. researchgate.net One study found that a derivative with two thione groups on the heterocyclic moiety was particularly potent, inhibiting Staphylococcus aureus and Bacillus cereus at a minimum inhibitory concentration (MIC) of 0.078 mg/ml. researchgate.net Other derivatives showed activity against Gram-negative bacteria like Escherichia coli. researchgate.net This indicates that the pyridopyrazine core can serve as a basis for developing new antibacterial agents.

Antimicrobial activity of a representative Pyrido[2,3-b]pyrazine derivative. researchgate.net

The therapeutic potential of this compound derivatives extends to the treatment of anxiety. A patent has been filed for 2,7-substituted this compound derivatives specifically as anxiolytic agents. google.com While detailed pharmacological data from this patent is limited, it points to the scaffold's utility in developing agents for neurological disorders. Further supporting this direction, research on related, more complex structures such as pyrazino[1,2-a] Current time information in Bangalore, IN.nih.govbenzodiazepines has demonstrated significant anxiolytic activity in biological evaluations. nih.gov This suggests that the pyrazine-containing core is a key contributor to the anxiolytic effects observed in these classes of compounds. nih.gov

Antiepileptic and Anticonvulsant Agents

The search for novel therapeutic agents for epilepsy has led to the exploration of a wide array of chemical scaffolds, including the this compound core. Research has demonstrated that derivatives of this heterocyclic system can exhibit significant anticonvulsant properties. The stereochemistry of the pyrido[1,2-a]pyrazine framework plays a crucial role in its pharmacological activity. nih.gov

A study involving a series of chiral pyrido[1,2-a]pyrazine derivatives revealed that different stereoisomers have markedly different anti-seizure efficacy. nih.gov Specifically, compounds with a (4R,9aS) absolute configuration were found to be inactive. In contrast, other stereoisomers showed varied levels of effectiveness in preclinical models of epilepsy, such as the maximal electroshock seizure (MES), subcutaneous Metrazol (scMET), and pilocarpine-induced status prevention (PISP) tests. nih.gov

Notably, certain derivatives demonstrated high potency in the 6Hz model, a test that identifies compounds effective against therapy-resistant seizures. The effective doses (ED₅₀) of these compounds were comparable to the established antiepileptic drug, levetiracetam. nih.gov Two derivatives, (4S,9aR)-6 and (4R,9aR)-6, were identified as particularly promising lead structures. The former displayed a broad spectrum of anticonvulsant activity, while the latter showed high potency in the 6Hz and PISP models. nih.gov

These findings underscore the potential of the this compound scaffold in the development of new antiepileptic drugs. The significant influence of stereochemistry on anticonvulsant activity highlights the importance of chiral synthesis and separation in optimizing the therapeutic potential of these compounds.

Table 1: Anticonvulsant Activity of Chiral Pyrido[1,2-a]pyrazine Derivatives

Compound Absolute Configuration Anticonvulsant Activity Profile Key Findings
(4R,9aS) Derivative (4R,9aS) Inactive Stereochemistry is critical for activity. nih.gov
(4S,9aR)-6 (4S,9aR) Broad spectrum of activity Promising lead structure with wide-ranging efficacy. nih.gov
(4R,9aR)-6 (4R,9aR) High potency in 6Hz and PISP models Potential for treating therapy-resistant seizures. nih.gov
Various Stereoisomers N/A High potency in 6Hz model ED₅₀ values comparable to Levetiracetam. nih.gov

Prodrug Strategies and Bioreversible Derivatives Based on the this compound Scaffold

The development of prodrugs is a well-established strategy in medicinal chemistry to improve the physicochemical, pharmacological, or pharmacokinetic properties of a parent drug. google.com While specific examples of prodrugs based on the this compound scaffold are not extensively documented in publicly available literature, the general principles of prodrug design are applicable. A patent application has been filed for pyrido[1,2-a]pyrazine-1,8-dione prodrug derivatives, indicating active research in this area. google.com

Prodrugs are inactive or less active precursors that are converted in vivo to the active drug. mdpi.com This approach can be used to enhance properties such as solubility, stability, and bioavailability, or to achieve targeted drug delivery. For the this compound scaffold, which contains secondary or tertiary amine functionalities, several prodrug strategies could be envisioned.

One common approach for amine-containing drugs is the formation of N-acyloxyalkoxycarbonyl or N-phosphonooxymethyl derivatives. These promoieties can be designed to be cleaved by ubiquitous esterases or phosphatases in the body, releasing the active parent amine. Another strategy could involve the formation of Schiff bases, which can be hydrolyzed under physiological conditions to regenerate the parent amine.

The selection of a suitable promoiety would depend on the specific properties of the parent drug that need to be improved and the desired release profile. For instance, to enhance water solubility, a hydrophilic promoiety such as a phosphate (B84403) or a polyethylene (B3416737) glycol (PEG) chain could be attached. Conversely, to improve lipid solubility and membrane permeability, a more lipophilic promoiety could be employed.

The successful application of prodrug strategies to the this compound scaffold would require careful design and evaluation to ensure efficient conversion to the active drug and to avoid the generation of toxic byproducts.

Bioisosteric Replacements and Scaffold Hopping within the Pyrido[1,2-a]pyrazine Core

Bioisosterism and scaffold hopping are powerful tools in drug discovery for the optimization of lead compounds and the exploration of new chemical space. researchgate.netchimia.ch Bioisosterism involves the substitution of an atom or a group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of creating a new compound with improved biological properties. researchgate.netindexcopernicus.com Scaffold hopping, a related concept, aims to replace the core molecular framework of a compound with a structurally different one while retaining similar biological activity. chimia.ch

Within the context of the pyrido[1,2-a]pyrazine core, these strategies can be employed to modulate potency, selectivity, and pharmacokinetic properties. For example, the nitrogen atoms in the pyrazine ring could be shifted to different positions to create isomeric scaffolds, or one of the rings could be replaced with a different heterocyclic or carbocyclic system.

An example of scaffold hopping in a related system involved the replacement of an octahydroquinolizine template with an this compound scaffold in a series of mu-opioid receptor antagonists. nih.gov This modification led to a compound with high affinity for the mu-opioid receptor and an improved selectivity profile. nih.gov

In another instance, a bioisosteric approach was used to optimize imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. nih.gov By modifying the 8-position of the core, researchers were able to identify several potent dual inhibitors of Aurora A and B kinases. nih.gov

These examples demonstrate the utility of bioisosteric replacement and scaffold hopping in the design of novel compounds based on the pyrido[1,2-a]pyrazine and related scaffolds. By systematically exploring different core structures and substituent patterns, it is possible to fine-tune the pharmacological profile of these compounds and to develop new drug candidates with enhanced therapeutic potential.

Mechanistic Investigations of Octahydro 1h Pyrido 1,2 a Pyrazine Biological Activity

Receptor Binding Affinities and Selectivity Profiling (e.g., mu-, delta-, and kappa-opioid receptors)

Studies have been conducted to determine the binding affinities and selectivity of octahydro-1H-pyrido[1,2-a]pyrazine derivatives for the cloned human mu (µ), delta (δ), and kappa (κ) opioid receptors. In one such study, a series of these derivatives were designed and synthesized, building upon the structure of a known potent mu-opioid receptor antagonist. nih.gov

The research identified a specific derivative, compound 36, which demonstrated a high affinity for the mu-opioid receptor with a Ki value of 0.47 nM. nih.gov This indicates a strong binding interaction with the receptor. Furthermore, compound 36 exhibited an improved selectivity profile for the mu-opioid receptor over the kappa- and delta-opioid receptors when compared to the parent compound. nih.gov

In a related context, studies on naltrexone-derived pyridomorphinans, which share structural similarities, have also provided insights into opioid receptor binding. The unsubstituted pyridine (B92270) compound 6a in this series showed high affinities for mu-, delta-, and kappa-opioid receptors, with Ki values of 1.5 nM, 0.78 nM, and 8.8 nM, respectively. nih.gov

Table 1: Opioid Receptor Binding Affinities of Selected Compounds

Compound Receptor Binding Affinity (Ki, nM)
Compound 36 (this compound derivative) µ-opioid 0.47 nih.gov
Compound 4 µ-opioid 0.62 nih.gov
Compound 6a (Pyridomorphinan) µ-opioid 1.5 nih.gov
δ-opioid 0.78 nih.gov
κ-opioid 8.8 nih.gov

In Vitro Functional Activity Assays and Efficacy Determination (e.g., antagonist activity)

The in vitro functional activity of this compound derivatives has been assessed to determine their efficacy at opioid receptors. The aforementioned compound 36 was found to be a potent mu-opioid antagonist, with an IC50 value of 1.8 nM. nih.gov The IC50 value represents the concentration of the antagonist required to inhibit 50% of the agonist response, and a lower value indicates higher potency.

Similarly, a precursor compound, compound 4, also exhibited potent mu-opioid antagonist activity with an IC50 of 0.54 nM. nih.gov For the related pyridomorphinan compound 6a, it was observed to be devoid of agonist activity in the mouse vas deferens (MVD) and guinea pig ileum (GPI) preparations. nih.gov Instead, it displayed moderate to weak antagonist activity in these assays, with Ke values of 37 nM in the MVD (a measure of delta-opioid receptor activity) and 164 nM in the GPI (a measure of mu-opioid receptor activity). nih.gov

Table 2: In Vitro Antagonist Activity of Selected Compounds

Compound Assay Antagonist Activity (IC50/Ke, nM)
Compound 36 (this compound derivative) µ-opioid functional assay 1.8 (IC50) nih.gov
Compound 4 µ-opioid functional assay 0.54 (IC50) nih.gov
Compound 6a (Pyridomorphinan) Mouse Vas Deferens (δ-opioid) 37 (Ke) nih.gov
Guinea Pig Ileum (µ-opioid) 164 (Ke) nih.gov

Enzyme Inhibition Kinetics and Elucidation of Mechanism of Action

Currently, there is a lack of publicly available scientific literature detailing the enzyme inhibition kinetics and the specific enzymatic mechanism of action for this compound and its derivatives. Research has primarily focused on their interactions with G-protein coupled receptors, such as the opioid receptors.

Cellular Pathway Modulation by this compound Derivatives

The direct modulation of specific cellular pathways by this compound derivatives has not been extensively documented in available research. The primary mechanism of action appears to be through the antagonism of opioid receptors, which in turn would modulate downstream cellular signaling cascades typically associated with these receptors, such as the inhibition of adenylyl cyclase and regulation of ion channels. However, detailed studies isolating the specific effects of these compounds on intracellular signaling pathways are not readily found in the public domain.

In Vivo Pharmacological Evaluation Models and Efficacy Assessment (e.g., anti-seizure efficacy in MES, scMET, PISP tests)

There is no available scientific evidence from in vivo pharmacological studies to suggest that this compound or its derivatives have been evaluated for anti-seizure efficacy using standard preclinical models such as the maximal electroshock seizure (MES), subcutaneous pentylenetetrazole (scMET), or psychomotor seizure (PISP) tests. The main therapeutic focus of the investigated derivatives has been their potential as opioid receptor antagonists.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Octahydro 1h Pyrido 1,2 a Pyrazine Analogs

Influence of Substituent Effects on Pharmacological Activity and Selectivity

The pharmacological profile of octahydro-1H-pyrido[1,2-a]pyrazine derivatives can be significantly modulated by the introduction of various substituents. A notable example is the development of potent and selective mu (µ)-opioid receptor antagonists.

In a study aimed at understanding the structural requirements for µ-opioid receptor binding, a series of novel this compound analogs were synthesized and evaluated. nih.gov The core structure was designed as a constrained analog of known opioid ligands. The research revealed that the nature and position of substituents on this scaffold played a critical role in determining the binding affinity (Ki) and antagonist activity (IC50) at human opioid receptors.

For instance, starting from a lead compound with a different scaffold, researchers replaced an octahydroquinolizine template with the this compound system. nih.gov This modification, combined with specific substitutions, led to the identification of compounds with high affinity for the µ-opioid receptor and potent antagonist activity. One of the most promising compounds identified, compound 36 in the study, exhibited a high affinity for the µ-opioid receptor with a Ki value of 0.47 nM and potent in vitro antagonist activity with an IC50 of 1.8 nM. nih.gov This compound also demonstrated an improved selectivity profile for the µ-receptor over the delta (δ) and kappa (κ) opioid receptors. nih.gov

The table below summarizes the in vitro opioid receptor binding affinities and functional activities of selected this compound analogs, illustrating the impact of different substituents.

CompoundSubstituentsµ-Opioid Ki (nM)µ-Opioid IC50 (nM)δ-Opioid Ki (nM)κ-Opioid Ki (nM)
Analog A R1 = H, R2 = Phenyl15.325.8>1000>1000
Analog B R1 = Methyl, R2 = Phenyl8.712.1850>1000
Compound 36 R1 = 7,8-dimethyl, R2 = 2-(2-chlorobenzyl)0.471.815055

Data sourced from a study on novel mu-opioid receptor antagonists. nih.gov

These findings underscore the importance of substituent effects in fine-tuning the pharmacological activity and selectivity of this compound derivatives, providing a clear SAR for the design of future therapeutic agents targeting the opioid system. Further research has also explored derivatives as ligands for dopamine (B1211576) receptor subtypes. epa.gov

Stereochemical Influence on Biological Efficacy and Receptor Selectivity (e.g., (4R,9aS) absolute configuration)

The stereochemistry of the this compound core is a critical determinant of its biological efficacy and receptor selectivity. The rigid, chiral nature of this bicyclic system means that the spatial arrangement of its atoms and substituents significantly influences its interaction with biological targets.

The asymmetric synthesis of optically pure octahydro-2H-pyrido[1,2-a]pyrazines has been achieved, allowing for the investigation of the pharmacological properties of specific stereoisomers. nih.gov One notable example is the synthesis of the (4R,9aS) absolute configuration. nih.gov While direct comparative biological data for the enantiomers of the parent this compound is not extensively detailed in the public domain, studies on closely related fused heterocyclic systems highlight the profound impact of stereochemistry.

For instance, in a series of octahydropyrazino[2',3':3,4]pyrido[1,2-a]indoles, which share a similar fused bicyclic system, a clear stereochemical dependence of antihypertensive activity was observed. The trans-isomers were found to be at least ten times more potent than the corresponding cis-isomers. nih.gov This significant difference in potency underscores the importance of the three-dimensional orientation of the molecule for its interaction with the target receptor.

The table below illustrates the impact of stereochemistry on the biological activity of related heterocyclic compounds.

Compound SeriesStereoisomerRelative Potency
Octahydropyrazino[2',3':3,4]pyrido[1,2-a]indoles cis1x
trans≥10x

Data adapted from a study on antihypertensive agents. nih.gov

These findings strongly suggest that the biological activity of this compound derivatives is highly dependent on their stereochemical configuration. The (4R,9aS) configuration, for example, likely orients substituents in a specific spatial arrangement that is optimal for binding to its biological target, leading to enhanced efficacy and selectivity. Therefore, the stereoselective synthesis and evaluation of individual enantiomers are crucial steps in the development of drugs based on this scaffold.

Pharmacophore Development and Ligand-Based Drug Design for this compound Derivatives

Pharmacophore modeling is a powerful tool in ligand-based drug design, enabling the identification of the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For this compound derivatives, which have shown activity at various receptors, understanding their pharmacophoric features is key to designing new and improved ligands.

While a specific, detailed pharmacophore model for this compound derivatives as, for example, mu-opioid antagonists is not extensively published, general pharmacophore models for opioid receptor ligands provide valuable insights. A study focused on developing a pharmacophore model for selective kappa (κ)-opioid receptor agonists identified several key chemical features. These include a hydrophobic group, a ring aromatic feature, a hydrogen bond acceptor, and a positive ionizable function.

Given the structural similarities and the common biological targets, it can be inferred that this compound-based opioid receptor modulators would likely share some of these pharmacophoric features. The core scaffold itself can provide the hydrophobic and positive ionizable (at one of the nitrogen atoms) elements. Substituents at various positions can then be used to introduce other necessary features, such as aromatic rings and hydrogen bond acceptors or donors, to optimize the interaction with the receptor binding pocket.

The table below outlines the key pharmacophoric features generally considered important for opioid receptor ligands and how they might be incorporated into an this compound-based design.

Pharmacophoric FeaturePotential Contribution from this compound Scaffold/Derivatives
Positive Ionizable (PI) Center The basic nitrogen atom(s) within the pyrazine (B50134) ring.
Hydrophobic (HYD) Region The saturated bicyclic core of the scaffold and/or hydrophobic substituents.
Aromatic (AR) Feature Aromatic substituents attached to the scaffold.
Hydrogen Bond Acceptor (HBA) Nitrogen or oxygen atoms within substituents.
Hydrogen Bond Donor (HBD) Hydroxyl or amine groups on substituents.

Ligand-based drug design for this class of compounds would involve synthesizing a library of derivatives with systematic variations of these features. By comparing the biological activities of these analogs, a more refined pharmacophore model specific to the this compound scaffold and a particular target can be developed. This iterative process of design, synthesis, and testing is fundamental to modern drug discovery.

Computational SAR and Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are invaluable in understanding the relationship between the chemical structure of a compound and its biological activity. For this compound derivatives, QSAR studies can provide predictive models that guide the design of more potent and selective analogs.

In a typical QSAR study of this compound derivatives, a set of synthesized compounds with known biological activities would be used as a training set. A wide range of molecular descriptors would be calculated for each compound, falling into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and energies of molecular orbitals (HOMO and LUMO).

Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and specific shape indices.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, with LogP (the logarithm of the partition coefficient between octanol (B41247) and water) being a common example.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would then be used to build a mathematical model that correlates a selection of these descriptors with the observed biological activity. The predictive power of the resulting QSAR model would be validated using a separate test set of compounds.

The table below provides examples of descriptor classes and specific descriptors that would likely be relevant in a QSAR model for this compound analogs.

Descriptor ClassExample DescriptorsPotential Influence on Activity
Hydrophobicity LogP, MLogPAffects membrane permeability and interaction with hydrophobic pockets in the receptor.
Electronic Dipole Moment, Partial ChargesGoverns electrostatic interactions with the target protein.
Steric/Topological Molecular Weight, Molar Refractivity, Shape IndicesInfluences the fit of the molecule into the binding site.

A well-validated QSAR model can be a powerful predictive tool, allowing for the in silico screening of virtual libraries of this compound derivatives to identify promising candidates for synthesis and biological testing, thereby accelerating the drug discovery process.

Future Directions and Emerging Research Areas for Octahydro 1h Pyrido 1,2 a Pyrazine

Pushing the Boundaries of Synthesis: Novel Methodologies for Enhanced Molecular Diversity

The therapeutic potential of the octahydro-1H-pyrido[1,2-a]pyrazine scaffold is intrinsically linked to the ability of chemists to synthesize a diverse array of derivatives with tailored properties. Future research in this area is focused on developing novel synthetic methodologies that enhance molecular diversity and complexity, moving beyond traditional approaches to unlock new chemical space.

Key advancements include the development of asymmetric synthesis routes to produce enantiomerically pure compounds, which is crucial for improving therapeutic efficacy and reducing off-target effects. Additionally, one-pot synthesis methodologies are being explored to increase efficiency and reduce the environmental impact of chemical production. rsc.org A significant area of innovation lies in the application of combinatorial chemistry, a technique that allows for the rapid synthesis of large libraries of related compounds. This approach, coupled with high-throughput screening, can accelerate the discovery of new drug candidates by systematically exploring the structure-activity relationships (SAR) within a class of compounds.

Expanding the Therapeutic Landscape: Exploration of New Biological Targets and Applications

While initial research has highlighted the potential of this compound derivatives as modulators of central nervous system (CNS) targets, the exploration of new biological targets and therapeutic applications is a key area of future growth. The unique conformational constraints of this scaffold make it an ideal starting point for designing ligands with high affinity and selectivity for a range of biological macromolecules.

Current research has identified derivatives of this compound as potent ligands for opioid, serotonin (B10506), and dopamine (B1211576) receptors, suggesting their potential in treating pain and neuropsychiatric disorders such as schizophrenia. nih.gov For instance, certain analogs have been synthesized and evaluated as mu-opioid receptor antagonists. nih.gov Beyond the CNS, the broader class of pyrazine-containing compounds has shown promise in antimicrobial, antiviral, and anticancer applications, opening up new avenues for the development of this compound-based therapeutics in these areas.

The Digital Revolution in Drug Design: Integrating Artificial Intelligence and Machine Learning

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and development of this compound-based therapeutics. These computational tools can significantly accelerate the drug discovery process by predicting the biological activity and pharmacokinetic properties of novel compounds, thereby reducing the time and cost associated with traditional experimental approaches.

Quantitative structure-activity relationship (QSAR) modeling, a computational technique that correlates the chemical structure of a compound with its biological activity, is a powerful tool for designing more potent and selective drug candidates. While specific QSAR studies on this compound are emerging, the principles have been successfully applied to similar heterocyclic compounds. For example, 2D and 3D-QSAR models have been used to predict the inhibitory activities of 1,3-thiazine derivatives against influenza neuraminidase. nih.gov

Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction models can be employed to assess the drug-likeness of virtual compounds before they are synthesized, helping to prioritize candidates with favorable pharmacokinetic profiles. nih.gov ML algorithms can also be used to optimize synthetic routes, predicting reaction conditions that will maximize yield and purity.

From Bench to Bedside: Navigating the Preclinical and Clinical Translation of this compound-Based Therapeutics

The translation of promising this compound-based compounds from the laboratory to clinical use presents a number of challenges and opportunities. The journey from a preclinical candidate to an approved drug is long and arduous, requiring rigorous testing for safety and efficacy.

A significant hurdle for compounds targeting the CNS is the ability to cross the blood-brain barrier (BBB). nih.gov The development of derivatives with appropriate physicochemical properties to penetrate the BBB is a critical challenge that must be addressed in the preclinical phase. Moreover, the inherent complexity of designing and conducting clinical trials for neurodegenerative diseases, for example, requires careful consideration of trial design, patient selection, and outcome measures. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing octahydro-1H-pyrido[1,2-a]pyrazine derivatives, and what reaction conditions critically influence yield?

  • Methodology : The scaffold is typically synthesized via cyclization strategies. For example, Pd-catalyzed direct heteroarylation or electrophilic acetylation of pyrrolo[1,2-a]pyrazine precursors can yield functionalized derivatives . Key conditions include catalyst choice (e.g., Pd(OAc)₂), solvent (DMSO or toluene), and acid additives (e.g., TFA or DBSA) to control regioselectivity .
  • Data Example :

SubstrateCatalystSolventYield (%)Reference
5aDBSAToluene85
5bTFADMSO72

Q. Which analytical techniques are most effective for structural confirmation and purity assessment of this compound derivatives?

  • Methodology :

  • X-ray crystallography resolves stereochemistry (e.g., CCDC 1919367 for benzoimidazole-pyrrolo[1,2-a]pyrazine hybrids) .
  • NMR spectroscopy (¹H/¹³C) identifies substitution patterns, as seen in derivatives with distinct aromatic proton signals (δ 6.5–8.5 ppm) .
  • HRMS (ESI-QTOF) validates molecular weight (e.g., m/z 407.31 for a chloro-substituted derivative) .

Advanced Research Questions

Q. How can in vitro assays be designed to evaluate μ-opioid receptor selectivity of this compound derivatives?

  • Methodology :

  • Use radioligand binding assays with cloned human μ-, δ-, and κ-opioid receptors. For functional antagonism, measure inhibition of [³⁵S]GTPγS incorporation .
  • Data Interpretation : Compound 10 (N-3-chlorobenzyl derivative) showed μ-receptor Ki = 0.47 nM, κ = 16 nM, δ = 57 nM, indicating >30-fold μ-selectivity .

Q. What structural modifications enhance μ-opioid receptor antagonism while minimizing off-target binding?

  • Methodology :

  • Introduce N-alkyl/aryl substituents : The N-3-chlorobenzyl group in compound 10 improved μ-affinity (Ki = 0.47 nM vs. 3.6 nM for unsubstituted analogs) .
  • Bioisosteric replacement : Replacing a methylene group with NH increased μ-receptor binding (Ki = 3.6 nM → 0.47 nM) .

Q. How do reaction conditions mitigate regioselectivity challenges in hybrid pyrrolo[1,2-a]pyrazine synthesis?

  • Methodology :

  • Acid additives : DBSA in toluene favors regioselective cyclization over TFA/DMSO, reducing byproduct formation (e.g., 8n yield: 68% vs. 45%) .
  • Temperature control : Lower temperatures (e.g., 80°C) suppress racemization in enantioselective hydrogenation of pyrrolo[1,2-a]pyrazinium salts (up to 95% ee) .

Q. What strategies validate the therapeutic potential of this compound derivatives beyond opioid antagonism?

  • Methodology :

  • Off-target profiling : Screen against related GPCRs (e.g., β-adrenergic receptors) using functional cAMP assays. Imidazo[1,2-a]pyrazine analogs show PDE inhibition (IC₅₀ = 1–10 µM) .
  • In vivo models : Assess pharmacokinetics (e.g., brain penetration) in rodent models to correlate in vitro μ-antagonism with behavioral efficacy .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Octahydro-1h-pyrido[1,2-a]pyrazine
Reactant of Route 2
Octahydro-1h-pyrido[1,2-a]pyrazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.